molecular formula C16H17N3S B7778248 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole

2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole

Cat. No.: B7778248
M. Wt: 283.4 g/mol
InChI Key: UHLWDIWPHCIGSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with a phenylsulfanyl butyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction .

Industrial Production Methods

the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzotriazole derivatives

    Substitution: Substituted benzotriazole derivatives

Mechanism of Action

The mechanism of action of 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can undergo oxidation and reduction reactions, further modulating the compound’s activity .

Properties

IUPAC Name

2-(1-phenylsulfanylbutyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-2-8-16(20-13-9-4-3-5-10-13)19-17-14-11-6-7-12-15(14)18-19/h3-7,9-12,16H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLWDIWPHCIGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(N1N=C2C=CC=CC2=N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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